6-(Bromomethyl)-1-oxaspiro[3.3]heptane
Description
Spirocyclic Ring Systems: Significance in Contemporary Organic Chemistry
Spirocyclic ring systems, characterized by two rings sharing a single common atom, are of paramount importance in modern organic chemistry. nih.gov Their inherent three-dimensionality allows for the precise spatial arrangement of functional groups, a critical feature in the design of molecules with specific biological activities or material properties. This contrasts with more traditional, often planar, aromatic systems. The rigid nature of many spirocyclic frameworks, particularly those composed of smaller rings, limits conformational flexibility, which can be advantageous in locking a molecule into a bioactive conformation. nih.gov
The Spiro[3.3]heptane Framework: Structural Features and Research Interest
The spiro[3.3]heptane framework, consisting of two fused cyclobutane (B1203170) rings, is a subject of growing research interest. mdpi.comchemrxiv.org Its compact and rigid structure provides a unique scaffold for the development of novel chemical entities. This framework has been explored as a bioisostere for other cyclic systems, offering a distinct spatial arrangement of substituents. The inherent ring strain of the cyclobutane rings also imparts unique reactivity to the system, opening avenues for novel chemical transformations.
Positioning of the Oxetane (B1205548) Moiety: Characteristics of 1-Oxaspiro[3.3]heptane
The incorporation of an oxetane ring to form the 1-oxaspiro[3.3]heptane scaffold introduces several key characteristics. The oxetane moiety, a four-membered ether, is a polar, non-planar motif that can significantly influence the physicochemical properties of a molecule. researchgate.net Its presence can enhance aqueous solubility and metabolic stability, properties that are highly desirable in medicinal chemistry. researchgate.net The oxygen atom can also act as a hydrogen bond acceptor, further influencing intermolecular interactions.
A plausible synthetic route to the 1-oxaspiro[3.3]heptane core involves a multi-step process starting from a suitable precursor like 3-oxocyclobutane-1-carboxylic acid. This can undergo a series of reactions including olefination, reduction, and protection, followed by epoxidation and a Corey-Chaikovsky epoxide expansion to construct the spirocyclic oxetane system. researchgate.net
The 6-(Bromomethyl) Substituent: Strategic Importance for Chemical Transformations
The introduction of a bromomethyl group at the 6-position of the 1-oxaspiro[3.3]heptane core is a strategic decision that unlocks a vast potential for chemical transformations. The bromine atom is an excellent leaving group, making the bromomethyl moiety highly susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, including amines, azides, cyanides, and thiols, thereby enabling the synthesis of a diverse library of derivatives from a single precursor.
The reactivity of the bromomethyl group is a cornerstone of its utility in organic synthesis. It can participate in a variety of coupling reactions, further expanding the possibilities for molecular elaboration. This functional handle is instrumental in the construction of more complex molecules with potential applications in various fields of chemical research.
Physicochemical and Spectroscopic Data
The following tables provide predicted and typical physicochemical and spectroscopic data for 6-(Bromomethyl)-1-oxaspiro[3.3]heptane based on the analysis of its structural components and related compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₁BrO |
| Molecular Weight | 191.07 g/mol |
| Appearance | Colorless to pale yellow oil (predicted) |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) |
Table 2: Typical Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Signals corresponding to the oxetane and cyclobutane ring protons, and a characteristic signal for the -CH₂Br protons. |
| ¹³C NMR | Resonances for the spiro carbon, the carbons of the oxetane and cyclobutane rings, and the carbon of the bromomethyl group. |
| IR Spectroscopy | C-O stretching frequency for the ether linkage in the oxetane ring, and C-H stretching and bending vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, and fragmentation patterns characteristic of the loss of bromine and other fragments. |
Structure
3D Structure
Properties
Molecular Formula |
C7H11BrO |
|---|---|
Molecular Weight |
191.07 g/mol |
IUPAC Name |
6-(bromomethyl)-1-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C7H11BrO/c8-5-6-3-7(4-6)1-2-9-7/h6H,1-5H2 |
InChI Key |
ZBRYQOZJQAGNLE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC12CC(C2)CBr |
Origin of Product |
United States |
Reactivity and Derivatization Strategies of 6 Bromomethyl 1 Oxaspiro 3.3 Heptane Systems
Nucleophilic Substitution Reactions of the Bromomethyl Group
The bromomethyl group attached to the C6 position of the 1-oxaspiro[3.3]heptane core serves as a versatile synthetic handle. As a primary alkyl bromide, it is highly susceptible to nucleophilic substitution reactions (SN2), allowing for the introduction of a diverse range of functional groups.
Introduction of Hydroxyl Groups: The bromide can be readily displaced by hydroxide (B78521) ions (e.g., from NaOH or KOH) or other oxygen nucleophiles to yield the corresponding alcohol, 6-(hydroxymethyl)-1-oxaspiro[3.3]heptane. This transformation is a fundamental step, as the resulting primary alcohol can be further manipulated, for example, through oxidation to aldehydes or carboxylic acids.
Introduction of Amines: A variety of nitrogen-based nucleophiles can be used to synthesize amine derivatives. Reaction with ammonia (B1221849) can provide the primary amine, while primary and secondary amines will yield secondary and tertiary amines, respectively. For instance, the synthesis of related 2,6-diazaspiro[3.3]heptane systems often involves the intramolecular cyclization of a precursor containing a chloromethyl group with a primary amine, highlighting the facility of this type of substitution. thieme-connect.de Similarly, the reaction of 6-(bromomethyl)-1-oxaspiro[3.3]heptane with a primary amine would lead to the formation of a secondary amine, which is a key structure in many biologically active compounds. thieme-connect.de
The table below summarizes typical nucleophilic substitution reactions at the bromomethyl group.
| Nucleophile | Reagent Example | Product Functional Group | Product Name Example |
| Hydroxide | NaOH | Alcohol | (1-Oxaspiro[3.3]heptan-6-yl)methanol |
| Ammonia | NH₃ | Primary Amine | 1-(1-Oxaspiro[3.3]heptan-6-yl)methanamine |
| Primary Amine (e.g., R-NH₂) | CH₃NH₂ | Secondary Amine | N-Methyl-1-(1-oxaspiro[3.3]heptan-6-yl)methanamine |
| Azide | NaN₃ | Azide | 6-(Azidomethyl)-1-oxaspiro[3.3]heptane |
| Cyanide | NaCN | Nitrile | 2-(1-Oxaspiro[3.3]heptan-6-yl)acetonitrile |
Transformations of Oxaspiro[3.3]heptane Derivatives
Once the initial substitution has been performed on the bromomethyl group, the newly introduced functionality can undergo a wide range of chemical transformations.
Oxidation Reactions
The conversion of hydroxyl groups to carbonyl groups is a common and crucial transformation. The primary alcohol, (1-oxaspiro[3.3]heptan-6-yl)methanol, obtained from the hydrolysis of the starting bromide, can be oxidized to form either the aldehyde or the carboxylic acid, depending on the reaction conditions and the oxidizing agent employed.
For example, mild oxidizing agents such as Dess-Martin periodinane (DMP) are effective for the conversion of primary alcohols to aldehydes. univ.kiev.ua In a related system, a BOC-protected 2-azaspiro[3.3]heptane derivative bearing a hydroxymethyl group was efficiently converted to the corresponding aldehyde using DMP. univ.kiev.ua Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would typically oxidize the primary alcohol directly to the carboxylic acid, 1-oxaspiro[3.3]heptane-6-carboxylic acid.
| Starting Material | Oxidizing Agent | Product Functional Group | Product Name Example |
| (1-Oxaspiro[3.3]heptan-6-yl)methanol | DMP, PCC | Aldehyde | 1-Oxaspiro[3.3]heptane-6-carbaldehyde |
| (1-Oxaspiro[3.3]heptan-6-yl)methanol | KMnO₄, Jones | Carboxylic Acid | 1-Oxaspiro[3.3]heptane-6-carboxylic acid |
| 1-Oxaspiro[3.3]heptane-6-carbaldehyde | Tollen's reagent | Carboxylic Acid | 1-Oxaspiro[3.3]heptane-6-carboxylic acid |
Reduction Reactions
Reduction reactions provide access to alcohols from ketones and amines from nitriles or amides. A ketone at the 6-position of the spirocycle, which could be synthesized via oxidation of a secondary alcohol, can be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of such a reduction can often be controlled by the choice of reagent and conditions.
In the synthesis of related azaspiro[3.3]heptane systems, dicarboxylate esters have been reduced to the corresponding diols using LiAlH₄. univ.kiev.ua Similarly, the reduction of a β-lactam ring with alane has been employed to produce 1-azaspiro[3.3]heptanes. researchgate.net Furthermore, dinitriles, which could be prepared from a corresponding di-bromide, can be reduced to diamines using powerful reducing agents like LiAlH₄ or through catalytic hydrogenation. This provides a route to valuable diamine building blocks. vanderbilt.edu
| Starting Material | Reducing Agent | Product Functional Group | Product Name Example |
| 1-Oxaspiro[3.3]heptan-6-one | NaBH₄, LiAlH₄ | Secondary Alcohol | 1-Oxaspiro[3.3]heptan-6-ol |
| 2-(1-Oxaspiro[3.3]heptan-6-yl)acetonitrile | LiAlH₄, H₂/cat. | Primary Amine | 2-(1-Oxaspiro[3.3]heptan-6-yl)ethan-1-amine |
| 1-Oxaspiro[3.3]heptane-6-carboxylic acid | LiAlH₄ | Primary Alcohol | (1-Oxaspiro[3.3]heptan-6-yl)methanol |
Carbon-Carbon Bond Forming Reactions
Creating new carbon-carbon bonds is central to building molecular complexity. The carbonyl group of a 1-oxaspiro[3.3]heptan-6-one derivative is an excellent electrophile for such reactions.
Grignard and Organolithium Reactions: Organometallic reagents like Grignard reagents (R-MgBr) and organolithium reagents (R-Li) readily add to ketones to form tertiary alcohols. masterorganicchemistry.com For example, reacting 1-oxaspiro[3.3]heptan-6-one with methylmagnesium bromide would yield 6-methyl-1-oxaspiro[3.3]heptan-6-ol.
Wittig Reaction: The Wittig reaction is a powerful method for converting ketones into alkenes. wikipedia.orgmasterorganicchemistry.com It involves the reaction of a ketone with a phosphorus ylide (Wittig reagent). wikipedia.orgorganic-chemistry.org For instance, 1-oxaspiro[3.3]heptan-6-one can be converted to 6-methylene-1-oxaspiro[3.3]heptane using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The synthesis of precursors to 1-oxaspiro[3.3]heptane has utilized Wittig olefination, demonstrating its applicability to this class of compounds. researchgate.net
| Carbonyl Compound | Reagent | Reaction Type | Product Type |
| 1-Oxaspiro[3.3]heptan-6-one | R-MgBr (Grignard) | Addition | Tertiary Alcohol |
| 1-Oxaspiro[3.3]heptan-6-one | R-Li (Organolithium) | Addition | Tertiary Alcohol |
| 1-Oxaspiro[3.3]heptan-6-one | Ph₃P=CHR (Wittig) | Olefination | Alkene |
Epimerization and Stereoselective Transformations
The spiro[3.3]heptane framework is a rigid three-dimensional structure, making stereochemistry a critical consideration. The synthesis of enantiomerically and diastereomerically pure spirocycles is an active area of research. rsc.org Methodologies have been developed for the highly diastereoselective synthesis of 1-substituted 2-azaspiro[3.3]heptanes. rsc.org Furthermore, synthetic routes to access all four stereoisomers of spiro[3.3]heptane-1,6-diamines have been reported, which involves the separation of diastereomeric intermediates. researchgate.net
In certain substituted spirocyclic systems, acid-mediated anomerization can be used to deliver products with high diastereoselectivity. This process involves the epimerization at a stereocenter, allowing for the conversion of a mixture of diastereomers into a single, thermodynamically more stable isomer. Such stereoselective transformations are crucial for preparing compounds with specific spatial arrangements required for biological activity.
Functional Group Interconversions on the Spirocyclic Core
Functional group interconversion (FGI) refers to the transformation of one functional group into another. The reactions discussed above, such as the conversion of a bromide to an alcohol (Section 3.1), an alcohol to a ketone (Section 3.2.1), or a ketone to an alkene (Section 3.2.3), are all examples of FGI.
Another important sequence starts with the conversion of the initial bromomethyl group to a nitrile via nucleophilic substitution with cyanide. The nitrile group is a versatile intermediate that can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine using LiAlH₄. The resulting carboxylic acid can then be converted into a variety of other functional groups, such as esters (via Fischer esterification), amides (by reaction with amines after activation), or back to the alcohol (via reduction). These interconversions allow for extensive diversification of the 1-oxaspiro[3.3]heptane scaffold from a single precursor. vanderbilt.edu
Conformational Analysis and Stereochemical Investigations of Spiro 3.3 Heptane Scaffolds
Three-Dimensional Structural Characteristics and Rigidity
The defining feature of the spiro[3.3]heptane skeleton is its rigid, three-dimensional structure. nih.govnih.gov Unlike more flexible acyclic or larger ring systems, the spirocyclic nature of this scaffold significantly limits conformational freedom. tandfonline.com The two cyclobutane (B1203170) rings are held in a roughly perpendicular orientation by the central spiro atom.
Analysis of Exit Vectors and Spatial Orientation
The spatial arrangement of substituents on the spiro[3.3]heptane scaffold is crucial for its function as a bioisostere and for its interaction with biological targets. This arrangement is often described using exit vector analysis, which defines the positions of substituents relative to the core scaffold. researchgate.net For a disubstituted spiro[3.3]heptane, the relative spatial orientation of the functional groups can be characterized by several geometric parameters, including the distance between the points of attachment and various angles. chemrxiv.org
Studies have shown that the exit vectors in spiro[3.3]heptane derivatives are non-collinear, a distinct feature compared to, for example, a para-substituted benzene (B151609) ring where the vectors are collinear. chemrxiv.org This non-collinearity provides a unique three-dimensional presentation of functional groups. For instance, analysis of 1,6-disubstituted spiro[3.3]heptanes has shown that they can act as conformationally restricted surrogates for cis-1,4-disubstituted cyclohexane (B81311) or trans-1,3-disubstituted cyclohexane derivatives, depending on the stereochemistry. acs.org
The table below, derived from X-ray crystallographic data of representative spiro[3.3]heptane derivatives, illustrates key geometric parameters used in exit vector analysis. These parameters quantify the spatial relationship between two substituents.
| Parameter | Description | Spiro[3.3]heptane Value Range | para-Phenyl Value Range |
|---|---|---|---|
| r | Distance between C-atoms bearing substituents | 4.16-4.20 Å | 2.77-2.81 Å |
| d | Distance between the substituents | 6.87-6.89 Å | 5.66-5.71 Å |
| φ1, φ2 | Plane angles between the exit vector and the C-C axis | 22.8-29.7° | 0.6-2.2° |
| θ | Dihedral angle between the two exit vectors | 129-130° | ~0° (planar) |
Data compiled from crystallographic analysis of spiro[3.3]heptane derivatives and para-substituted phenyl rings. chemrxiv.org
This analysis highlights the distinct spatial properties of the spiro[3.3]heptane scaffold, which allows medicinal chemists to explore chemical space in a way that is not possible with traditional planar aromatic systems. chemrxiv.org The defined exit vectors are a direct consequence of the scaffold's rigid nature. acs.org
Chirality and Enantioselective Synthesis (e.g., optically active 3-substituted spiro[3.3]heptan-1-ones)
Spiro[3.3]heptane derivatives can exhibit chirality, which can arise from either stereogenic centers (a carbon atom with four different substituents) or from axial chirality. echemi.com For example, 2,6-disubstituted spiro[3.3]heptanes can possess axial chirality due to the non-planar arrangement of the rings and the substituents. echemi.comacs.org The synthesis of single enantiomers of these chiral scaffolds is of high importance, as different enantiomers of a drug can have vastly different biological activities.
Several strategies have been developed for the enantioselective synthesis of substituted spiro[3.3]heptanes. One successful approach involves the kinetic resolution of racemic mixtures using enzymes. For instance, pig liver esterase has been used in the asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane to produce axially chiral derivatives. rsc.orgrsc.org
More recently, methods have been developed for the direct asymmetric synthesis of these compounds. A notable example is the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. This can be achieved through a strain-relocating semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate, which is generated from a substituted cyclopropanone (B1606653) equivalent. nih.govnih.gov This process has been shown to be highly regio- and stereospecific, providing access to enantiomerically enriched spiro[3.3]heptan-1-ones. nih.govx-mol.com
Another powerful technique is biocatalytic desymmetrization. Ketoreductase-mediated reduction of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative has been employed to access both enantiomers of the corresponding alcohol with high enantiomeric excess. acs.org These chiral building blocks can then be further elaborated into other useful derivatives. acs.org The ability to control stereochemistry at multiple positions is crucial for fully exploiting the potential of spirocycles in drug design. tandfonline.com
Influence of Substituents on Conformation and Reactivity
The introduction of substituents onto the spiro[3.3]heptane scaffold can influence both its conformation and reactivity. While the core structure is rigid, minor conformational adjustments can occur. For example, X-ray diffraction studies of 6-(trifluoromethyl)spiro[3.3]heptane derivatives have revealed some conformational flexibility in the solid state, with different conformers being observed.
Substituents can also have a significant impact on the physicochemical properties of the molecule. For instance, the replacement of a piperidine (B6355638) ring with a 2-azaspiro[3.3]heptane motif has been shown to increase water solubility. rsc.org Conversely, replacing a piperidine with a 4-azaspiro[2.3]hexane, a related strained spirocycle, can decrease basicity and increase lipophilicity. rsc.org In the case of 2,6-diazaspiro[3.3]heptane used as a piperazine (B1678402) bioisostere, a lowering of the measured logD has been observed, which can be attributed to an increase in basicity. nih.gov
The electronic nature of substituents can affect the reactivity of the scaffold. For instance, the reactivity of spiro[3.3]heptan-1-ones can be influenced by substituents at the 3-position. The presence of a bromomethyl group, as in the title compound, introduces a reactive electrophilic center that can participate in various nucleophilic substitution reactions, allowing for further functionalization of the molecule. The inherent strain of the cyclobutane rings can also influence the reactivity of adjacent functional groups.
The table below summarizes the observed effects of substituting the spiro[3.3]heptane core in place of other common cyclic motifs on key physicochemical properties.
| Original Motif | Spiro[3.3]heptane Analogue | Observed Effect on Lipophilicity (logP/logD) | Observed Effect on Basicity (pKa) | Observed Effect on Solubility |
|---|---|---|---|---|
| Phenyl | Spiro[3.3]heptane | Decreased (by ~0.8 clogP units) | N/A | Unaffected |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | Decreased | Increased | - |
| Piperidine | 2-Azaspiro[3.3]heptane | - | - | Increased |
Data compiled from comparative studies of bioactive compounds and their spiro[3.3]heptane-containing analogues. rsc.orgnih.govresearchgate.net
These findings underscore the importance of considering the interplay between the rigid scaffold and its substituents when designing molecules with specific properties and biological activities.
Applications As Advanced Building Blocks in Organic Synthesis
Construction of Complex Molecular Architectures
No specific research findings were identified that detail the use of 6-(Bromomethyl)-1-oxaspiro[3.3]heptane in the construction of complex molecular architectures.
Intermediate in the Synthesis of Diverse Organic Compounds
While the bromomethyl group suggests reactivity for nucleophilic substitution, allowing for its potential use as a synthetic intermediate, no specific examples of its conversion into a diverse range of organic compounds were found in the literature. Research on related compounds, such as 3,3-bis(bromomethyl)oxetane (B1265868), shows their utility in forming spirocyclic systems, but this does not directly describe the applications of the target compound. nih.gov
Incorporation into Polymeric Materials
No information was found regarding the use of this compound as a monomer or functional component in the synthesis of polymeric materials.
Development of Novel Scaffolds for Chemical Space Exploration
The general 1-oxaspiro[3.3]heptane framework is considered a novel scaffold for drug discovery. researchgate.netrsc.org However, there is no specific literature detailing the unique contribution or application of the 6-(bromomethyl) functional group on this scaffold for chemical space exploration.
Spiro 3.3 Heptane and Oxaspiro 3.3 Heptane Systems As Bioisosteres in Research
Saturated Benzene (B151609) Bioisosteres
The phenyl ring is a ubiquitous feature in pharmaceuticals, but its metabolic liabilities and planarity can be suboptimal for drug design. chemrxiv.org Saturated, sp³-rich scaffolds that mimic the spatial arrangement of phenyl substituents offer a compelling alternative to "escape from flatland." univ.kiev.ua The spiro[3.3]heptane core has recently been identified as a novel saturated bioisostere of benzene, with a key distinguishing feature from previous surrogates like bicyclo[1.1.1]pentane or cubane. nih.govresearchgate.net
Unlike earlier benzene bioisosteres which maintained the collinear arrangement of exit vectors (180° separation) typical of para-substituted rings, the spiro[3.3]heptane scaffold presents non-collinear exit vectors. chemrxiv.orgresearchgate.net This unique geometry allows it to effectively mimic not only para-substituted rings but also mono- and meta-substituted phenyl groups. chemrxiv.orgnih.govchemrxiv.orgresearchgate.net This versatility has been demonstrated through the successful replacement of phenyl rings in several known drugs. chemrxiv.org
For instance, the meta-substituted benzene ring in the anticancer drug Sonidegib and the para-substituted ring in the anesthetic Benzocaine were replaced with a spiro[3.3]heptane core, resulting in patent-free saturated analogs that retained high biological potency. chemrxiv.orgnih.gov Similarly, when the phenyl group in the anticancer agent Vorinostat was substituted with spiro[3.3]heptane, the resulting analog showed comparable cytotoxic action on hepatocellular carcinoma cells. researchgate.net These examples underscore the viability of the spiro[3.3]heptane scaffold as a versatile benzene surrogate, capable of replicating the crucial substituent orientations for biological activity. chemrxiv.org
The table below illustrates the geometric differences between a standard para-substituted benzene and a 1,4-disubstituted spiro[3.3]heptane, highlighting the non-collinear nature of the spirocyclic system.
| Parameter | para-Benzene (e.g., Benzocaine) | 1,4-Spiro[3.3]heptane Analog |
|---|---|---|
| Exit Vector Angle (φ) | ~0° (Collinear) | 22.8-29.7° (Non-collinear) |
| Planarity Angle (|θ|) | ~0° (Planar) | 129-130° (Non-planar) |
Heterocyclic Bioisosteres
Saturated heterocycles are fundamental components of many approved drugs. However, they can introduce metabolic liabilities or suboptimal physicochemical properties. Spiro[3.3]heptane-based systems containing heteroatoms have emerged as innovative and effective surrogates for common heterocyclic rings.
The piperidine (B6355638) ring is a highly prevalent N-heterocycle in drug discovery. uniba.it Azaspiro[3.3]heptane derivatives have been successfully developed as next-generation piperidine bioisosteres. rsc.orgresearchgate.net For example, 2-azaspiro[3.3]heptane was introduced as a more water-soluble alternative to the piperidine core. rsc.org More recently, 1-azaspiro[3.3]heptanes have also been synthesized and validated as effective piperidine mimics. enamine.netnih.gov The incorporation of a 1-azaspiro[3.3]heptane core into the anesthetic drug Bupivacaine in place of the original piperidine fragment yielded a new, patent-free analog with high activity. researchgate.netnih.gov
Similarly, the piperazine (B1678402) motif can be bioisosterically replaced by spirocyclic scaffolds. nih.gov Theoretical and synthetic studies have established 1-oxa-2,6-diazaspiro[3.3]heptane as a novel and effective bioisostere for piperazine, offering potential improvements in drug-likeness and target selectivity due to its rigid, three-dimensional structure. uniba.itresearchgate.netthalesnano.com
Morpholine (B109124) and its sulfur-containing analog, thiomorpholine, are common six-membered heterocyclic motifs in medicinal chemistry. jchemrev.comresearchgate.netjchemrev.com The 2-oxa-6-azaspiro[3.3]heptane scaffold has been proposed and utilized as a valuable structural alternative to morpholine. rsc.orgnih.govmdpi.com This replacement can lead to significant changes in physicochemical properties. Introducing the spirocyclic center often lowers the lipophilicity (logD) of the molecule compared to its morpholine-containing parent, an effect attributed to an increase in basicity of the distal nitrogen atom. nih.gov For example, replacing the morpholine in the antibacterial drug Linezolid with a spiro-analog resulted in a more metabolically stable compound that retained its antibacterial activity against multiple strains. nih.gov This principle of using spirocyclic systems as conformationally restricted and metabolically robust surrogates can be extended to thiomorpholine.
The following table summarizes the impact on lipophilicity when replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety in the drug candidate Artefenomel.
| Compound | Core Structure | ΔlogD7.4 (vs. Parent) |
|---|---|---|
| Artefenomel (9a) | Morpholine | N/A |
| Spiro-analogue (9b) | 2-Oxa-6-azaspiro[3.3]heptane | -0.6 |
The oxetane (B1205548) ring, a key component of 1-oxaspiro[3.3]heptane, is increasingly recognized in medicinal chemistry as a polar bioisostere for gem-dimethyl and carbonyl groups. mdpi.comnih.gov The replacement of a gem-dimethyl group with an oxetane can improve aqueous solubility and reduce metabolic lability without significantly altering the compound's spatial conformation. Similarly, an oxetane can serve as a non-electrophilic and metabolically more stable surrogate for a ketone (carbonyl) group, potentially mitigating issues related to reactivity and toxicity while preserving key polar interactions. nih.gov The 3,3-diaryloxetane motif, for instance, has been shown to have similar physicochemical properties to diaryl ketones but with improved stability. nih.gov
Conformationally Restricted Surrogates of Cyclohexane (B81311) Derivatives
The flexible nature of the cyclohexane ring can be disadvantageous in drug design, where a more defined conformation is often required for optimal target binding. Spiro[3.3]heptane derivatives provide a rigid scaffold that can act as a conformationally restricted mimic of substituted cyclohexanes. researchgate.net
Structural analyses have demonstrated a strong similarity between the spiro[3.3]heptane and cyclohexane scaffolds. researchgate.net Specifically, stereoisomers of 1,6-disubstituted spiro[3.3]heptanes have been identified as constrained surrogates for disubstituted cyclohexane derivatives. The distance and spatial orientation of the functional groups can be precisely controlled:
(1S,4r,6R)- and (1R,4r,6S)-1,6-disubstituted spiro[3.3]heptanes can be considered restricted surrogates of cis-1,4-disubstituted cyclohexane derivatives. researchgate.net
(1S,4s,6R)- and (1R,4s,6S)-spiro[3.3]heptanes act as restricted surrogates of trans-1,3-disubstituted cyclohexanes . researchgate.net
This mimicry allows medicinal chemists to lock in a desired bioactive conformation, which can lead to enhanced potency and selectivity while often improving metabolic stability. researchgate.net
Impact on Molecular Three-Dimensionality in Compound Design
In contemporary drug discovery, there is a significant movement away from flat, two-dimensional molecules towards compounds with greater three-dimensional (3D) character. nih.gov An increased fraction of sp³-hybridized carbon centers in a molecule is correlated with improved clinical success, potentially by enhancing solubility, selectivity, and metabolic stability while reducing off-target effects. uniba.itnih.gov Strained spiro heterocycles, particularly those based on the spiro[3.3]heptane scaffold like 6-(Bromomethyl)-1-oxaspiro[3.3]heptane, have emerged as valuable building blocks in this pursuit. rsc.orgresearchgate.net Their inherent structural rigidity and defined geometry offer a powerful tool for medicinal chemists to control and enhance the three-dimensionality of drug candidates. uniba.itresearchgate.netresearchgate.net
The core advantage of the spiro[3.3]heptane framework lies in its compact, rigid structure composed of two fused four-membered rings. rsc.orgresearchgate.net This rigidity sharply contrasts with the conformational flexibility of more common cyclic systems like cyclohexane. acs.orgresearchgate.net By incorporating a spiro[3.3]heptane or an oxaspiro[3.3]heptane moiety, chemists can introduce a scaffold with highly predictable "exit vectors"—the specific, fixed directions in which substituents are oriented in 3D space. researchgate.netresearchgate.netresearchgate.net This predictable vectorization allows for more precise and selective interactions with biological targets. uniba.itresearchgate.net
Spiro[3.3]heptane systems are frequently employed as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. These scaffolds can replace common carbocyclic and heterocyclic rings found in existing drugs, thereby creating novel, patent-free analogues with potentially improved pharmacokinetic profiles. nih.govnih.gov For instance, the spiro[3.3]heptane core has been successfully used as a saturated, non-planar bioisostere for the phenyl ring. nih.gov Unlike the flat phenyl group, the spiro[3.3]heptane scaffold orients its substituents in non-coplanar directions, fundamentally altering the molecule's shape. nih.gov
Similarly, functionalized spiro[3.3]heptanes serve as conformationally restricted surrogates for cyclohexane derivatives. acs.orgresearchgate.net Structural analyses have shown that disubstituted spiro[3.3]heptanes can mimic the spatial arrangement of cis-1,4- and trans-1,3-disubstituted cyclohexanes, but without the conformational ambiguity of the latter's chair-boat flips. acs.orgresearchgate.net Heterocyclic variants, such as 2-azaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane, have been developed as rigid bioisosteres for piperidine and morpholine, respectively. rsc.orgresearchgate.net These replacements can lead to compounds with greater water solubility and metabolic stability. rsc.orgresearchgate.net
The introduction of an oxygen atom, as in the 1-oxaspiro[3.3]heptane system, incorporates a medicinally relevant oxetane moiety. rsc.org This can further influence properties like polarity and hydrogen bonding potential, while maintaining the rigid 3D architecture. The development of synthetic routes to challenging functionalized derivatives, such as 6-functionalized 1-oxaspiro[3.3]heptanes, provides access to new scaffolds for medicinal chemistry. researchgate.net These building blocks enable the exploration of previously inaccessible chemical space, contributing to the design of a new generation of therapeutic agents with enhanced three-dimensionality. researchgate.net
Table 1: Geometric Comparison of Spiro[3.3]heptane with Common Ring Systems
| Feature | Spiro[3.3]heptane | Benzene Ring | Cyclohexane (Chair) |
| Hybridization | sp³ | sp² | sp³ |
| Planarity | Non-planar | Planar | Non-planar |
| Conformational Flexibility | Rigid | Rigid | Flexible |
| Substituent Orientation | Fixed, non-coplanar exit vectors nih.gov | Coplanar | Axial and Equatorial (interconverting) |
| Typical Role | 3D Scaffold, Bioisostere researchgate.netnih.gov | Aromatic core | Flexible linker/scaffold |
Table 2: Spiro[3.3]heptane Systems as Bioisosteric Replacements
| Spiro[3.3]heptane System | Common Bioisosteric Replacement | Key Impact on 3D Structure |
| Spiro[3.3]heptane | Benzene (phenyl ring) nih.gov | Introduces non-planarity and non-coplanar substituent vectors. nih.gov |
| 1,6-Disubstituted Spiro[3.3]heptane | 1,3- or 1,4-Disubstituted Cyclohexane acs.orgresearchgate.net | Acts as a conformationally restricted surrogate. acs.orgresearchgate.net |
| 2-Azaspiro[3.3]heptane | Piperidine rsc.orgresearchgate.net | Provides a more rigid, water-soluble core. rsc.org |
| 2,6-Diazaspiro[3.3]heptane | Piperazine rsc.org | Improves target selectivity and reduces cytotoxicity in some cases. rsc.org |
| 2-Oxa-6-azaspiro[3.3]heptane | Morpholine rsc.orgresearchgate.net | Offers a novel, rigid 3D alternative to a common heterocycle. researchgate.net |
| 1-Oxaspiro[3.3]heptane | Tetrahydro-2H-pyrane rsc.org | Introduces a rigid oxetane moiety while mimicking a larger ring. rsc.org |
Computational Chemistry and Mechanistic Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 6-(Bromomethyl)-1-oxaspiro[3.3]heptane, DFT calculations can provide valuable information about geometry, stability, and reactivity. While specific DFT studies on this compound are not prominent in the literature, the methodology has been extensively applied to analogous spirocyclic and heterocyclic systems.
These studies on related compounds demonstrate the utility of DFT in this area of chemistry. For instance, DFT calculations have been employed to rationalize the diastereoselectivity in rhodium-catalyzed cyclopropanation reactions to form azaspiro[3.3]heptane derivatives. acs.org Such computational studies often involve optimizing the geometries of reactants, transition states, and products to determine the lowest energy pathways.
The types of insights gained from DFT calculations on analogous compounds are summarized in the table below.
| Type of Calculation | Information Obtained | Relevance to this compound |
| Geometry Optimization | Predicts the most stable 3D arrangement of atoms, bond lengths, and angles. | Determines the preferred conformation of the oxetane (B1205548) and cyclobutane (B1203170) rings and the orientation of the bromomethyl group. |
| Frequency Analysis | Confirms that an optimized structure is a true energy minimum and provides vibrational frequencies for spectroscopic comparison. | Verifies the stability of the predicted conformation and can aid in the interpretation of experimental IR and Raman spectra. |
| Frontier Molecular Orbital (FMO) Analysis | Calculates the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Helps predict the reactivity of the molecule, such as its susceptibility to nucleophilic or electrophilic attack. |
| Transition State Search | Locates the geometry of the transition state for a given reaction, allowing for the calculation of activation energies. | Elucidates the energy barriers for potential reactions, such as nucleophilic substitution of the bromide or ring-opening of the oxetane. |
This table is generated based on the general application of DFT to organic molecules and findings from studies on related spirocyclic systems.
By applying these computational methods, researchers can predict the chemical behavior of this compound, guiding synthetic efforts and mechanistic understanding.
Mechanistic Elucidation of Reactions (e.g., photocycloaddition, semipinacol rearrangement)
The strained four-membered rings of the 1-oxaspiro[3.3]heptane core dictate its reactivity. Mechanistic studies, often supported by computational calculations, are crucial for understanding the pathways of reactions such as photocycloadditions and semipinacol rearrangements.
Photocycloaddition: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a primary method for synthesizing oxetanes. nih.govbeilstein-journals.org The mechanism typically involves the excitation of the carbonyl compound to a singlet or triplet state, followed by interaction with the ground-state alkene. nih.gov This process proceeds through a biradical intermediate, and the regioselectivity and stereoselectivity of the reaction are governed by the stability of this intermediate. nih.gov Time-resolved spectroscopy has been instrumental in establishing the electron-transfer pathway in some Paternò-Büchi transformations, identifying ion-radical pairs as primary intermediates. acs.org The reverse reaction, a photocycloreversion, can also occur, leading to the cleavage of the oxetane ring back into its carbonyl and alkene precursors. nih.gov
Semipinacol Rearrangement: The semipinacol rearrangement is a valuable carbon-carbon bond-forming reaction for constructing complex molecular skeletons, particularly for ring expansion. cdnsciencepub.com This rearrangement is often acid-catalyzed and involves a 1,2-migration of a carbon or hydrogen atom to an adjacent electrophilic carbon center, typically a carbocation. cdnsciencepub.comnih.gov In the context of spiro[3.3]heptane synthesis, a "strain-relocating" semipinacol rearrangement has been developed. nih.gov This process involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.gov The resulting 1-bicyclobutylcyclopropanol intermediate rearranges in the presence of acid to afford a spiro[3.3]heptan-1-one. nih.gov The proposed mechanism involves the initial protonation of the highly strained bicyclobutyl group, which leads to the formation of a stable cyclopropylcarbinyl cation. A subsequent nih.govacs.org-rearrangement of this cation drives the formation of the spiro[3.3]heptanone core. nih.gov This type of rearrangement has also been applied to the synthesis of spirocyclic dihydropyridines. acs.orgnih.gov
Exit Vector Plot (EVP) Analysis
Exit Vector Plot (EVP) analysis is a computational tool used to visualize and quantify the spatial orientation of substituents on a molecular scaffold. chemrxiv.orgrsc.org This method is particularly useful for designing bioisosteres, where a saturated core is intended to mimic the geometry of an aromatic ring like benzene (B151609). chemrxiv.org By modeling substituents as vectors, EVP analysis describes their relative spatial arrangement using a set of geometric parameters. chemrxiv.org
This analysis has been applied to the spiro[3.3]heptane scaffold, revealing that its non-collinear exit vectors can effectively mimic the substituent patterns of mono-, meta-, and para-substituted phenyl rings. chemrxiv.org This finding is significant because it expands the toolkit for medicinal chemists beyond scaffolds with strictly collinear exit vectors. chemrxiv.org
The key geometric parameters used in EVP analysis are detailed in the table below.
| Parameter | Description | Significance for Spiro[3.3]heptane Scaffolds |
| r | The distance between the carbon atoms to which the substituents are attached. | Defines the separation of functional groups, crucial for interaction with biological targets. |
| φ1, φ2 | The plane angles between each exit vector and the vector connecting the two attachment points. | Describes the "in-plane" orientation of the substituents. |
| θ | The dihedral angle between the two planes defined by the exit vectors and the inter-atomic vector. | Quantifies the "out-of-plane" twist or non-planarity of the substituents. For spiro[3.3]heptanes, this value is significant, highlighting their 3D nature. chemrxiv.org |
This table is based on the methodology described for Exit Vector Plot (EVP) analysis in the cited literature. chemrxiv.orgrsc.org
For this compound, EVP analysis could be used to understand how the bromomethyl group and any other substituent on the spirocyclic core are oriented in three-dimensional space. This information is invaluable for designing molecules with specific spatial arrangements for applications in drug discovery and materials science.
Future Directions and Emerging Research Avenues for 6 Bromomethyl 1 Oxaspiro 3.3 Heptane Research
Exploration of Underexplored 1-Oxaspiro[3.3]heptane Chemistry
The 1-oxaspiro[3.3]heptane core, where the oxygen atom is adjacent to the spirocyclic center, remains relatively underexplored in academic and industrial research compared to its constitutional isomer, 2-oxaspiro[3.3]heptane. rsc.org This is noteworthy given the prevalence of the oxetane (B1205548) moiety in medicinally relevant compounds and the potential for this scaffold to act as a bioisostere for motifs like 3-substituted tetrahydro-2H-pyrans. rsc.org
Future research should focus on elucidating the fundamental reactivity and stability of the 1-oxaspiro[3.3]heptane ring system. The inherent strain of the two fused four-membered rings could be harnessed in ring-opening or ring-expansion reactions to generate novel and structurally complex molecules. researchgate.net Investigating the reactivity of the oxetane ring in 6-(bromomethyl)-1-oxaspiro[3.3]heptane towards a variety of reagents (e.g., Lewis acids, Brønsted acids, and nucleophiles) could unveil unique chemical transformations. Understanding these fundamental reactions is the first step toward unlocking the full synthetic potential of this scaffold.
Development of Novel Synthetic Methodologies for Diversification
The development of new strained spiro-heterocycles is a significant area of focus for drug design, as these rigid structures can improve physicochemical properties such as metabolic stability and target selectivity. researchgate.netresearchgate.net While a scalable, multi-step synthesis for a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane has been reported, there is a clear need for more efficient and versatile synthetic methodologies to access a wider range of derivatives from this compound. rsc.org
The bromomethyl group at the 6-position is a key functional handle that can readily participate in nucleophilic substitution reactions. smolecule.com Future synthetic efforts should concentrate on exploiting this reactivity. Research could focus on:
Nucleophilic Substitution: Developing robust protocols for substituting the bromide with a diverse set of nucleophiles (e.g., amines, thiols, azides, cyanides) to rapidly generate libraries of compounds for screening.
Cross-Coupling Reactions: Exploring the conversion of the bromomethyl group into other functionalities, such as organometallics, that can participate in modern cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Radical Reactions: Investigating radical-based transformations initiated from the carbon-bromine bond to access unique functionalization patterns that are complementary to traditional ionic pathways.
A summary of potential diversification strategies is presented in the table below.
| Reaction Type | Reagent/Catalyst | Potential Product |
| Nucleophilic Substitution | Primary/Secondary Amines | 6-(Aminomethyl)-1-oxaspiro[3.3]heptanes |
| Nucleophilic Substitution | Thiols | 6-(Thio-methyl)-1-oxaspiro[3.3]heptanes |
| Cross-Coupling | Boronic acids/esters (Suzuki) | 6-(Arylmethyl)-1-oxaspiro[3.3]heptanes |
| Radical Addition | Alkenes/Alkynes | Homologated 6-alkyl-1-oxaspiro[3.3]heptanes |
Advancement in Stereocontrol and Enantioselective Synthesis
The spirocyclic nature of 1-oxaspiro[3.3]heptane introduces a three-dimensional structure that is highly valuable in drug discovery. researchgate.net However, controlling the stereochemistry during the synthesis of substituted derivatives remains a formidable challenge. To date, methods for the asymmetric construction of the 1-oxaspiro[3.3]heptane scaffold are not well-established.
Future research must address this gap by developing novel strategies for stereocontrol and enantioselective synthesis. Inspiration can be drawn from successful approaches used for other spirocyclic systems. For instance, chiral Brønsted acid-catalyzed reactions have enabled the enantioselective synthesis of 1-azaspiro cyclobutanones. researchgate.net Similarly, rhodium-catalyzed asymmetric cyclopropanation has been effectively used to create chiral azaspiro[n.2]alkanes with high enantioselectivity. acs.orgacs.org
Key research avenues include:
Chiral Catalysis: Developing catalytic asymmetric methods, potentially using transition metals or organocatalysts, to construct the spirocyclic core enantioselectively.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to build the scaffold in a stereodefined manner.
Diastereoselective Functionalization: For racemic this compound, exploring diastereoselective reactions with chiral reagents or auxiliaries, followed by separation of the resulting diastereomers. Highly diastereoselective additions have been reported for the synthesis of 1-substituted 2-azaspiro[3.3]heptanes. rsc.org
Strategic Incorporation into Novel Scaffolds for Chemical Biology Studies
Spirocyclic scaffolds are increasingly recognized as privileged building blocks in drug discovery due to their inherent three-dimensionality, which allows for an escape from the "flatland" of aromatic compounds. researchgate.netchemrxiv.org This sp³-rich character is correlated with improved clinical success. uniba.it The rigid framework of spiro[3.3]heptane can serve as a bioisostere for common chemical motifs, such as phenyl rings or piperidines, while offering improved metabolic stability and novel vectors for substitution. rsc.orgchemrxiv.orguniv.kiev.ua
The strategic incorporation of this compound into larger, biologically active molecules is a promising avenue for chemical biology and drug discovery. The compound can be used as a unique building block to probe ligand-protein interactions and to develop novel therapeutic agents. For example, replacing a flexible piperazine (B1678402) ring with a rigid 2,6-diazaspiro[3.3]heptane in the drug Olaparib led to significantly improved target selectivity. rsc.org
Future work should focus on:
Bioisosteric Replacement: Systematically replacing existing fragments in known bioactive compounds with the 1-oxaspiro[3.3]heptane core to explore effects on potency, selectivity, and pharmacokinetic properties.
Fragment-Based Drug Discovery: Using this compound and its derivatives as fragments for screening against biological targets to identify new starting points for drug development.
PROTACs and Chemical Probes: Attaching the spirocycle to ligands for E3 ligases or target proteins to create novel Proteolysis-Targeting Chimeras (PROTACs) or other chemical probes for studying biological systems.
Q & A
Basic: What are the optimized synthetic routes for 6-(bromomethyl)-1-oxaspiro[3.3]heptane, and how do they address scalability challenges?
The most scalable method involves a two-step synthesis starting from tribromoneopentyl alcohol (TBNPA). Under Schotten–Baumann conditions, TBNPA is converted to 3,3-bis(bromomethyl)oxetane (BBMO), which undergoes hydroxide-facilitated alkylation with 2-fluoro-4-nitroaniline. This approach avoids protecting groups and achieves 87% isolated yield at 100 g scale with >99% purity. Key optimizations include precise temperature control (20–25°C) and stoichiometric ratios (1:1.05 amine:BBMO) to suppress side reactions .
Basic: How can NMR and HRMS confirm the structure and purity of this compound?
- ¹H NMR in CDCl₃ reveals distinct spirocyclic protons: oxetane methylene groups resonate at δ 4.86 (s, 4H), while azetidine protons appear at δ 4.47–4.61 (m, 4H).
- HRMS provides exact mass validation (e.g., [M+H]⁺ calcd for C₁₁H₁₂BrN₃S: 311.9801, observed 311.9815).
- Purity (>99%) is confirmed via silica gel chromatography (dichloromethane/ethyl acetate, 90:10) and integration of NMR signals .
Basic: What strategies are effective for functionalizing the spiro[3.3]heptane core?
- Nucleophilic substitution : The bromomethyl group reacts with amines, thiols, or azides to introduce heteroatoms.
- Oxidation : Controlled oxidation with KMnO₄ yields ketone derivatives.
- Acid-catalyzed reactions : BF₃·Et₂O facilitates Friedel-Crafts alkylation or ring-opening for linear analogs .
Advanced: What mechanistic insights explain the regioselectivity in the alkylation step?
The hydroxide-mediated alkylation proceeds via SN2 displacement , where the nucleophilic amine attacks the less sterically hindered bromomethyl group of BBMO. Steric effects and transition-state stabilization by the oxetane oxygen favor azetidine ring formation. Computational modeling of transition-state geometries could further elucidate regioselectivity .
Advanced: How can researchers ensure reproducibility during scale-up?
- Critical parameters : Temperature (±2°C), moisture exclusion, and mixing efficiency.
- Process monitoring : In-line FTIR tracks intermediate formation (e.g., BBMO).
- Design of Experiments (DoE) : Systematic optimization of variables (e.g., base concentration, reaction time) ensures robustness. Reproducibility was validated at 100 g scale with 87% yield .
Advanced: How does the bromomethyl group enhance derivatization in medicinal chemistry?
The bromomethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce bioactive moieties. For example:
- It synthesizes GAK inhibitors (e.g., compound 10j) via nucleophilic substitution .
- Serves as a key intermediate in TBI-223 , a tuberculosis antibiotic candidate, by coupling with aryl amines .
Advanced: What analytical challenges arise in characterizing spirocyclic intermediates?
- Stereochemical complexity : NOESY or ROESY NMR detects spatial proximity of protons in rigid spiro systems.
- Purity assessment : High-resolution LC-MS differentiates isobaric impurities.
- Crystallography : Single-crystal X-ray diffraction confirms spirocyclic geometry, though hygroscopicity may complicate crystallization .
Advanced: How can competing reaction pathways be suppressed during synthesis?
- Byproduct minimization : Excess BBMO (1.05 eq) reduces dimerization of the amine.
- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize transition states.
- Temperature control : Maintaining 20–25°C prevents exothermic decomposition .
Advanced: What are the limitations of existing synthetic routes?
- Spirocycle instability : Acidic or high-temperature conditions may induce ring-opening.
- Functional group compatibility : Strong bases or nucleophiles can degrade the oxetane ring.
- Scalability : Earlier routes relied on costly spirocyclic amines, but the BBMO route reduces costs by 40% .
Advanced: How can computational methods guide the optimization of spirocyclic syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
